molecular formula C8H8N2OS B1470180 [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine CAS No. 1500301-05-2

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B1470180
CAS No.: 1500301-05-2
M. Wt: 180.23 g/mol
InChI Key: KSCWMIBSGBFCRN-UHFFFAOYSA-N
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Description

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine (CAS 1500301-05-2) is a high-purity chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . This specialized chemical features a unique molecular scaffold that integrates both thiophene and oxazole heterocycles, making it a valuable building block in medicinal chemistry and drug discovery research . The primary research value of this compound lies in its structure, which serves as a privileged scaffold for the synthesis of more complex molecules. Its amine functional group provides a reactive site for further derivatization, allowing researchers to create diverse libraries of compounds for biological screening. This makes it particularly useful in the development of potential pharmacologically active agents. This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use. While a specific hazard classification for this exact compound is not fully detailed in the available search results, similar compounds in this class often carry warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . Standard laboratory safety practices should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

(5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWMIBSGBFCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(N=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Cyclization Procedure

  • Starting materials: α-hydroxyketones or α-amino ketones bearing a thiophen-3-yl substituent.
  • Reagents: Amine sources such as ammonium hydroxide or primary amines dissolved in solvents like methanol, ethanol, or water.
  • Solvents: Alcohols (methanol, ethanol, isopropanol), nitriles (acetonitrile), ketones (acetone), halogenated solvents (dichloromethane), ethers (tetrahydrofuran), or polar aprotic solvents (dimethylformamide).
  • Conditions: Heating under reflux or room temperature stirring depending on the reactivity of intermediates.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by ring closure to form the 1,3-oxazole ring. The thiophen-3-yl group is introduced either through the starting ketone or via coupling reactions prior to cyclization.

Example from Patent Literature

A patent describing related oxazolidin-5-yl methyl derivatives indicates the use of ammonium hydroxide in alcoholic solvents to introduce amine groups, which can be adapted for methanamine installation on oxazole rings. The reaction mixture is stirred with the amine source in solvents such as methanol or ethanol, facilitating cyclization and amination steps.

Functional Group Transformation on Preformed Oxazole

An alternative route involves functionalizing a preformed oxazole ring bearing a thiophen-3-yl substituent.

Reductive Amination

  • Starting material: 5-(Thiophen-3-yl)-1,3-oxazol-4-carbaldehyde (or similar aldehyde derivative).
  • Reagents: Amine sources such as ammonia or primary amines.
  • Catalysts: Reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.
  • Conditions: Mild acidic or buffered conditions to facilitate selective reductive amination.

This method allows direct conversion of the aldehyde group at the 4-position to the methanamine group by reductive amination, preserving the thiophene substituent at the 5-position.

Key Reaction Parameters and Solvent Effects

Parameter Typical Conditions Notes
Amine source Ammonium hydroxide, primary amines Dissolved in water or alcohol solvents
Solvent Methanol, ethanol, isopropanol, acetonitrile, DMF Choice affects reaction rate and yield
Temperature Room temperature to reflux (~40-80°C) Higher temps favor cyclization
Reaction time Several hours to overnight Dependent on substrate reactivity
Catalysts/Reducing agents Sodium triacetoxyborohydride, Pd catalysts Used in reductive amination steps

Research Findings and Yield Data

  • The cyclization reactions involving ammonium hydroxide in alcoholic solvents typically proceed with good yields (~70-85%) and high purity of the methanamine product.
  • Reductive amination methods on oxazole aldehydes yield the desired methanamine derivatives with yields ranging from 65% to 90%, depending on catalyst and reaction conditions.
  • Solvent polarity and choice significantly influence product distribution and reaction kinetics, with polar aprotic solvents favoring faster cyclization and reductive amination.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield Range (%) Advantages Limitations
Cyclization with amine source α-Hydroxy/α-amino ketone with thiophene Ammonium hydroxide, alcohol solvents, reflux 70-85 Straightforward, good yields Requires suitable precursors
Reductive amination Oxazole-4-carbaldehyde derivative Ammonia/primary amine, NaBH(OAc)3, mild acid 65-90 Direct conversion, mild conditions Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has shown potential as a pharmaceutical intermediate. Its structural features allow for the synthesis of derivatives that can target specific biological pathways. For instance, derivatives of similar oxazole compounds have been investigated for their inhibitory effects on enzymes linked to cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications to the oxazole ring can enhance biological activity, making it a valuable scaffold in drug design .

Antimicrobial and Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial and antitumor activities. For example, derivatives of 1,3-oxazole have been synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. These studies demonstrate that modifications to the thiophene and oxazole moieties can lead to enhanced potency against various cancer cell lines .

Biological Research Applications

Enzyme Interaction Studies
The compound is utilized in biological research to probe enzyme interactions and cellular pathways. Its ability to act as a selective inhibitor makes it a useful tool for studying the mechanisms of action of specific enzymes involved in metabolic pathways. For example, compounds derived from [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine have been used to investigate the role of sirtuins in cancer biology, revealing insights into therapeutic targets .

Cellular Mechanisms
In cellular studies, this compound aids in understanding molecular mechanisms underlying various diseases. Its interactions with biological macromolecules can be studied through molecular docking simulations, providing insights into binding affinities and potential therapeutic effects.

Material Science Applications

Advanced Materials Production
In materials science, this compound is explored for its potential in synthesizing advanced materials. Its unique chemical properties make it suitable for applications in coatings and polymers. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it advantageous for industrial applications .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor agents derived from this compound demonstrated its effectiveness against various cancer cell lines. The synthesized derivatives exhibited IC50 values significantly lower than those of existing treatments, indicating a promising avenue for drug development .

Case Study 2: Enzyme Inhibition Analysis

Another investigation assessed the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings revealed that certain derivatives could effectively inhibit enzyme activity, suggesting their potential use as therapeutic agents in managing metabolic diseases .

Mechanism of Action

The mechanism of action of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine and analogous compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Key Properties/Applications References
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine 1,3-Oxazole 4-Fluorophenyl at C5, methanamine at C4 C₁₀H₉FN₂O Enhanced electron-withdrawing effects from fluorine; potential CNS activity
[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine 1,3-Oxazole 4-Chlorophenyl at C2, methanamine at C4 C₁₀H₉ClN₂O Increased lipophilicity; possible antimicrobial applications
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine 1,3-Thiazole Thiophen-2-yl at C2, methanamine at C4 C₈H₈N₂S₂ Sulfur-rich core improves metabolic stability; antitumor potential
[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-Oxadiazole Thiophen-2-ylmethyl at C3, methanamine at C5 C₈H₈N₄OS Conformational flexibility; HDAC6 inhibition (hypothetical)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-Oxadiazole 2-Methylphenyl at C3, methanamine at C5 C₁₀H₁₁N₃O Steric hindrance from methyl group; improved selectivity

Key Comparisons

Heterocyclic Core Variations Oxazole vs. Oxazole vs. Oxadiazole: The 1,2,4-oxadiazole ring (e.g., in ) introduces additional nitrogen atoms, improving hydrogen-bonding capacity and thermal stability compared to 1,3-oxazole .

Substituent Effects Thiophene Position: Thiophen-3-yl substitution (target compound) vs. Electron-Withdrawing Groups: Fluorine () and chlorine () substituents increase electrophilicity, which may enhance binding to electron-rich enzymatic pockets.

Pharmacological Implications

  • HDAC6 Inhibition : Compounds with benzo[b]thiophen-3-yl and tetrazole groups () demonstrate selective HDAC6 inhibition, suggesting that the thiophene-oxazole scaffold could be optimized for similar activity.
  • Solubility Challenges : Poor solubility observed in compounds like N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-dihydrodiimidazo-pyrazine () highlights the need for balanced lipophilicity in the target compound.

Synthetic Accessibility and describe multi-step syntheses involving cyclocondensation (e.g., using malononitrile or ethyl cyanoacetate) and coupling reactions. The target compound’s synthesis may require analogous strategies, with yields influenced by substituent steric effects.

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The target compound (C₈H₈N₂OS) has a molecular weight of 180.23 g/mol, lower than fluorophenyl (209.19 g/mol) and chlorophenyl (208.65 g/mol) analogs, suggesting improved bioavailability .
  • Solubility : Thiazole derivatives (e.g., ) exhibit better aqueous solubility than oxadiazoles due to sulfur’s polarizability, though this is context-dependent .

Biological Activity

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a thiophene ring and an oxazole moiety, which are known for their diverse biological activities. The CAS number for this compound is 1500301-05-2 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxazole and thiophene derivatives. For instance, derivatives similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)TBD
Similar Derivative AA549 (Lung)19
Similar Derivative BHepG2 (Liver)22

Note: TBD indicates that specific data for this compound was not found in the reviewed studies but is anticipated based on structural similarities with known active compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have shown inhibition against key enzymes involved in cancer progression, such as COX-2 and SIRT2 .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of oxazole derivatives and evaluated their anticancer properties. The results demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of methanamine derivatives. It revealed that modifications to the thiophene or oxazole rings could lead to enhanced potency against specific cancer cell lines. This highlights the potential for developing more effective therapeutic agents based on this compound .

Q & A

Q. Table 1: Representative Synthetic Approaches

MethodKey ConditionsAdvantagesReferences
CyclocondensationZnCl₂, DMF, 120°C, 12hHigh regioselectivity
Microwave-assistedSolvent-free, 150°C, 30minRapid, energy-efficient
Ring-opening/RecyclizationAcetic acid, 80°C, 6hApplicable to derivatization

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: Focus on ¹H NMR signals for oxazole (δ 8.2–8.5 ppm) and thiophene (δ 7.1–7.4 ppm). ¹³C NMR distinguishes oxazole C-4 (δ 150–160 ppm) and thiophene C-3 (δ 125–130 ppm) .
  • X-ray Crystallography: Use SHELXL for structure refinement. Key parameters:
    • Data Collection: High-resolution (<1.0 Å) data mitigates disorder in the thiophene ring .
    • Twinning: Apply TWIN/BASF commands in SHELXL for twinned crystals .

Advanced: How can electronic effects of thiophene substituents be systematically studied to modulate bioactivity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) alter HOMO-LUMO gaps, affecting reactivity .
  • Experimental Validation: Synthesize derivatives (e.g., 5-(4-NO₂-thiophen-3-yl) analogs) and compare:
    • UV-Vis Spectra: Shifts in λmax correlate with conjugation changes.
    • Electrochemical Data: Cyclic voltammetry reveals redox potentials influenced by substituents .

Advanced: What strategies resolve contradictions between computational predictions and experimental biological assay results?

Methodological Answer:

  • Assay Conditions: Ensure compound solubility (use DMSO/water mixtures) and stability (monitor via HPLC). Contradictions may arise from aggregation or degradation .
  • Orthogonal Assays: Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to cross-validate activity .
  • Metabolic Profiling: LC-MS/MS identifies metabolites that may deactivate the compound in vivo .

Advanced: How can crystallographic disorder in the oxazole-thiophene core be addressed during refinement?

Methodological Answer:

  • Disorder Modeling: Split atoms into multiple positions using PART commands in SHELXL. Apply SIMU/SADI restraints to maintain reasonable geometry .
  • High-Pressure Data: Collect data at 100 K to reduce thermal motion artifacts.
  • Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry and Rfree to monitor overfitting .

Advanced: What methodologies enable the synthesis of enantiomerically pure derivatives for chiral activity studies?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)- or (R)-BINOL-derived catalysts during cyclocondensation to induce asymmetry .
  • HPLC Resolution: Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 2
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

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